1-(5-Amino-2-methylphenyl)-3-ethylurea
Overview
Description
1-(5-Amino-2-methylphenyl)-3-ethylurea is a chemical compound with the molecular formula C11H16N2O. It is a derivative of phenylurea and contains an amino group (-NH2) and an ethyl group (-C2H5) attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-methylphenyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro-1-(5-amino-2-methylphenyl)-3-ethylurea
Reduction: Amino-1-(5-amino-2-methylphenyl)-3-ethylurea
Substitution: Various substituted phenylureas depending on the reagents used
Scientific Research Applications
1-(5-Amino-2-methylphenyl)-3-ethylurea has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(5-Amino-2-methylphenyl)-3-ethylurea is structurally similar to other phenylureas, such as phenylthiourea and phenylhydrazine. it is unique due to the presence of the amino and ethyl groups, which confer distinct chemical properties and reactivity. These differences make it suitable for specific applications where other phenylureas may not be as effective.
Comparison with Similar Compounds
Phenylthiourea
Phenylhydrazine
2-Amino-4-methylphenol
Properties
IUPAC Name |
1-(5-amino-2-methylphenyl)-3-ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVPLVJLVILKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.